molecular formula C17H20N4O2 B11176366 3-[(4-Amino-1,2,5-oxadiazol-3-yl)amino]-5-(4-isopropylphenyl)-2-cyclohexen-1-one

3-[(4-Amino-1,2,5-oxadiazol-3-yl)amino]-5-(4-isopropylphenyl)-2-cyclohexen-1-one

Cat. No.: B11176366
M. Wt: 312.37 g/mol
InChI Key: WLKBGQHDJBMBOW-UHFFFAOYSA-N
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Description

3-[(4-Amino-1,2,5-oxadiazol-3-yl)amino]-5-(4-isopropylphenyl)-2-cyclohexen-1-one is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a cyclohexenone core with an amino-oxadiazole and an isopropylphenyl group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-Amino-1,2,5-oxadiazol-3-yl)amino]-5-(4-isopropylphenyl)-2-cyclohexen-1-one typically involves multiple steps, starting with the preparation of the cyclohexenone core, followed by the introduction of the amino-oxadiazole and isopropylphenyl groups. Common synthetic routes include:

    Cyclohexenone Formation: The cyclohexenone core can be synthesized through the aldol condensation of cyclohexanone with an appropriate aldehyde.

    Amino-Oxadiazole Introduction: The amino-oxadiazole moiety can be introduced via a cyclization reaction involving hydrazine derivatives and nitrile oxides.

    Isopropylphenyl Group Addition: The isopropylphenyl group can be attached through a Friedel-Crafts alkylation reaction using isopropyl chloride and a suitable catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-[(4-Amino-1,2,5-oxadiazol-3-yl)amino]-5-(4-isopropylphenyl)-2-cyclohexen-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.

    Reduction: Reduction reactions using agents like sodium borohydride can convert ketone groups to alcohols.

    Substitution: Nucleophilic substitution reactions can replace the amino group with other functional groups using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of alkylated derivatives.

Scientific Research Applications

3-[(4-Amino-1,2,5-oxadiazol-3-yl)amino]-5-(4-isopropylphenyl)-2-cyclohexen-1-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor for various chemical products.

Mechanism of Action

The mechanism of action of 3-[(4-Amino-1,2,5-oxadiazol-3-yl)amino]-5-(4-isopropylphenyl)-2-cyclohexen-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cell proliferation, thereby exerting anti-inflammatory or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Amino-1,2,5-oxadiazol-3-yl)-4-(4-nitro-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazole
  • 3-(4-Amino-1,2,5-oxadiazol-3-yl)-1,2,4-oxadiazol-5(4H)-one

Uniqueness

Compared to similar compounds, 3-[(4-Amino-1,2,5-oxadiazol-3-yl)amino]-5-(4-isopropylphenyl)-2-cyclohexen-1-one stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its cyclohexenone core and isopropylphenyl group provide additional sites for chemical modification, making it a versatile compound for various applications.

Properties

Molecular Formula

C17H20N4O2

Molecular Weight

312.37 g/mol

IUPAC Name

3-[(4-amino-1,2,5-oxadiazol-3-yl)amino]-5-(4-propan-2-ylphenyl)cyclohex-2-en-1-one

InChI

InChI=1S/C17H20N4O2/c1-10(2)11-3-5-12(6-4-11)13-7-14(9-15(22)8-13)19-17-16(18)20-23-21-17/h3-6,9-10,13H,7-8H2,1-2H3,(H2,18,20)(H,19,21)

InChI Key

WLKBGQHDJBMBOW-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2CC(=CC(=O)C2)NC3=NON=C3N

Origin of Product

United States

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